molecular formula C9H5F2NO2 B8185344 2-Cyano-4,6-difluoro-benzoic acid methyl ester

2-Cyano-4,6-difluoro-benzoic acid methyl ester

Cat. No.: B8185344
M. Wt: 197.14 g/mol
InChI Key: KXHCFMMDVWPMMF-UHFFFAOYSA-N
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Description

2-Cyano-4,6-difluoro-benzoic acid methyl ester is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of cyano and difluoro groups attached to a benzoic acid methyl ester core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4,6-difluoro-benzoic acid methyl ester typically involves the esterification of 2-Cyano-4,6-difluoro-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Cyano-4,6-difluoro-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The cyano and difluoro groups can participate in various chemical interactions, leading to the modulation of biological activities. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structural modifications and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4,6-difluoro-benzoic acid methyl ester is unique due to the presence of both cyano and difluoro groups, which impart distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a valuable intermediate in the synthesis of various derivatives .

Properties

IUPAC Name

methyl 2-cyano-4,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHCFMMDVWPMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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